

Spectroscopic Profile of 4-Acetoxy-3,5-dimethoxybenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 4-Acetoxy-3,5-dimethoxybenzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **4-acetoxy-3,5-dimethoxybenzaldehyde**, a significant organic compound in various research and development applications. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information is presented to facilitate compound identification, structural elucidation, and quality control.

Chemical Structure and Properties

- IUPAC Name: (4-formyl-2,6-dimethoxyphenyl) acetate
- Synonyms: Syringaldehyde acetate, 4-formyl-2,6-dimethoxyphenyl acetate
- CAS Number: 53669-33-3[1]
- Molecular Formula: C₁₁H₁₂O₅[1]
- Molecular Weight: 224.21 g/mol [1]
- Appearance: Solid[1]

Spectral Data Summary

Quantitative spectral data for **4-acetoxy-3,5-dimethoxybenzaldehyde** is not readily available in the public domain. However, based on the analysis of structurally similar compounds and established spectroscopic principles, the following tables summarize the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data (Solvent: CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Provisional Assignment
~9.9	Singlet	1H	Aldehyde (-CHO)
~7.1	Singlet	2H	Aromatic (H-2, H-6)
~3.9	Singlet	6H	Methoxy (-OCH ₃)
~2.3	Singlet	3H	Acetoxy (-COCH ₃)

Table 2: Predicted ^{13}C NMR Spectral Data (Solvent: CDCl_3)

Chemical Shift (δ) ppm	Provisional Assignment
~191	Aldehyde Carbonyl (C=O)
~168	Acetoxy Carbonyl (C=O)
~153	Aromatic (C-3, C-5)
~145	Aromatic (C-4)
~133	Aromatic (C-1)
~107	Aromatic (C-2, C-6)
~56	Methoxy (-OCH ₃)
~21	Acetoxy Methyl (-CH ₃)

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
~2950-2800	Medium	C-H Stretch (Aliphatic)
~2750, ~2850	Weak	C-H Stretch (Aldehyde)
~1765	Strong	C=O Stretch (Ester)
~1700	Strong	C=O Stretch (Aldehyde)
~1600, ~1460	Medium-Strong	C=C Stretch (Aromatic Ring)
~1200	Strong	C-O Stretch (Ester)
~1130	Strong	C-O Stretch (Aromatic Ether)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization - EI)

m/z	Possible Fragment Ion
224	[M] ⁺ (Molecular Ion)
182	[M - C ₂ H ₂ O] ⁺
167	[M - C ₂ H ₂ O - CH ₃] ⁺
153	[M - C ₂ H ₂ O - CHO] ⁺
43	[CH ₃ CO] ⁺

Experimental Protocols

The following sections detail standardized methodologies for acquiring the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **4-acetoxy-3,5-dimethoxybenzaldehyde** in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆).
- Transfer the solution into a 5 mm NMR tube.

Instrumentation and Acquisition:

- Instrument: A 300, 400, or 500 MHz NMR spectrometer.
- ¹H NMR:
 - Pulse Sequence: Standard single-pulse experiment.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-64, to achieve an adequate signal-to-noise ratio.
 - Relaxation Delay: 1-2 seconds.
- ¹³C NMR:
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Spectral Width: 0-220 ppm.
 - Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
 - Relaxation Delay: 2-5 seconds.

Data Processing:

- Apply Fourier transformation to the Free Induction Decay (FID).
- Perform phase and baseline corrections.
- Reference the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal (e.g., diamond or germanium) is clean.
- Place a small amount of the solid sample directly onto the crystal surface.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the clean, empty ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Data Processing:

- The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).
- Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

- In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Mass Analysis and Detection:

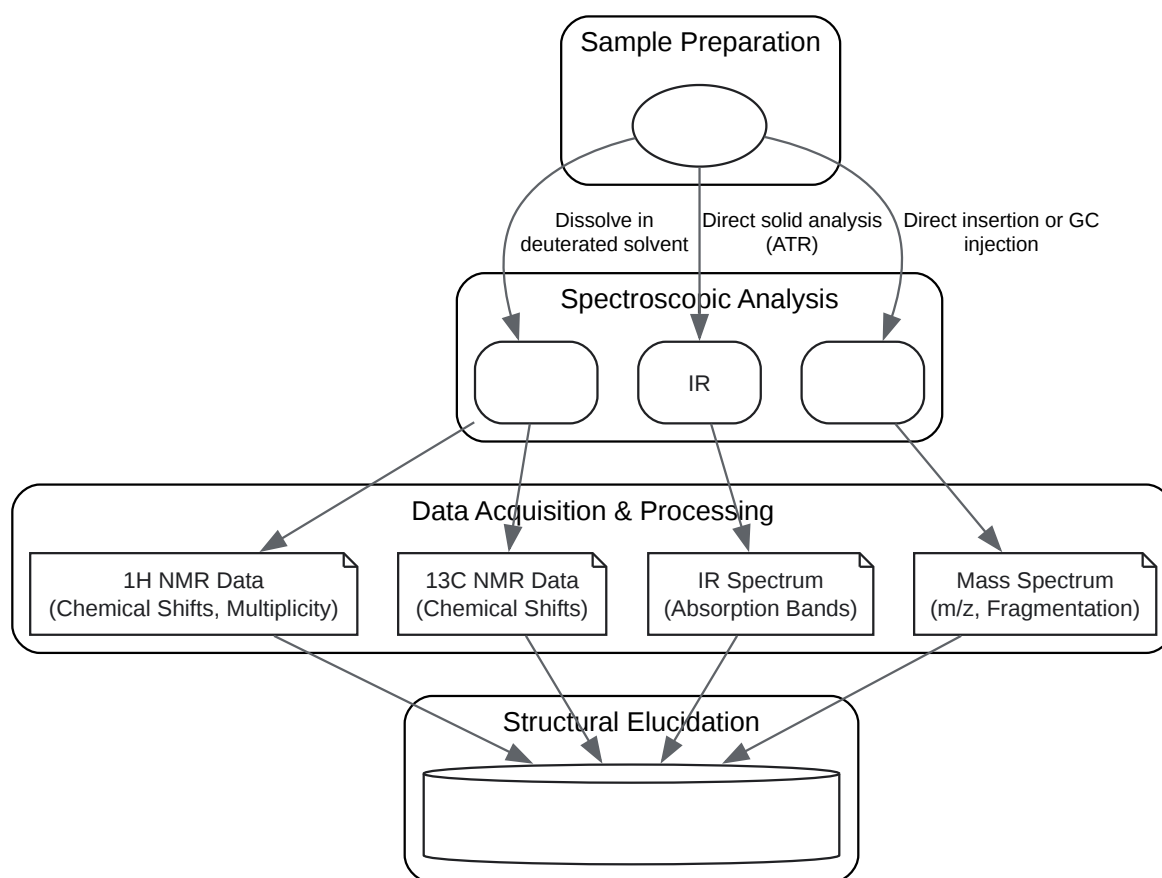
- Instrument: A mass spectrometer, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.
- The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z).
- A detector measures the abundance of each ion.

Data Processing:

- The mass spectrum is generated by plotting the relative intensity of the ions as a function of their m/z ratio.
- The molecular ion peak and the characteristic fragmentation pattern are analyzed to confirm the molecular weight and elucidate the structure.

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **4-acetoxy-3,5-dimethoxybenzaldehyde**.



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References

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
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